Biotin-PEG4-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

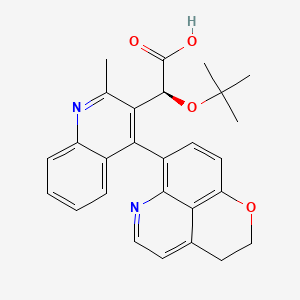

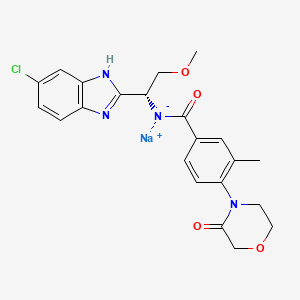

Biotin-PEG4-NHS ester is a pegylated, highly hydrophilic biotinylation reagent used for efficient biotin labeling of antibodies, proteins, and other primary amine-containing biomolecules . It reacts specifically and efficiently with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds .

Synthesis Analysis

The N-hydroxysuccinimide ester (NHS) group of Biotin-PEG4-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule .Molecular Structure Analysis

The chemical formula of Biotin-PEG4-NHS ester is C25H40N4O10S . It has a molecular weight of 588.67 g/mol .Chemical Reactions Analysis

In pH 7-9 buffers, NHS-biotin reagents react efficiently with primary amino groups (NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is favored at near neutral pH (7-9) and with concentrated protein solutions .Physical And Chemical Properties Analysis

Biotin-PEG4-NHS ester is a white to grey amorphous solid . It is soluble in DMSO, DMF, DCM, THF, Chloroform , and water at 10 mg/ml .Aplicaciones Científicas De Investigación

Protein Labeling

Biotin-PEG4-NHS ester is used to biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins . This is a common application in biochemistry and molecular biology, where it is used to study protein interactions, localization, and more .

Amine-Reactive Labeling

This compound reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . This makes it useful for labeling a wide range of proteins and other amine-containing molecules .

Pegylation

The spacer arm of Biotin-PEG4-NHS ester contains a hydrophilic, 4-unit, polyethylene glycol (PEG) group . Pegylation can enhance the solubility of the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .

Irreversible Bonding

Biotin-PEG4-NHS ester forms permanent amide bonds . This irreversible bonding is beneficial in many applications where a stable, long-lasting bond is required .

Long Reach

The spacer arm (total length added to target) is 29 angstroms . This long reach reduces steric hindrance when binding to avidin molecules, enhancing the effectiveness of the biotin-avidin interaction .

Enhancing Solubility

Biotin-PEG4-NHS ester is a pegylated, water-soluble reagent that maximizes the solubility of antibodies and other proteins . This is particularly useful in applications where maintaining protein solubility is critical .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Biotin-PEG4-NHS ester is used for simple and efficient biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules . The NHS ester group reacts efficiently with amino groups by the nucleophilic attack, forming an amide bond and releasing N-Hydroxysuccinimide .

Relevant Papers One of the papers retrieved discusses the use of Biotin-PEG4-NHS ester in pain-causing stinging nettle toxins targeting TMEM233 to modulate NaV1.7 function .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLVBHCSSNJCMJ-JXQFQVJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG4-NHS ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)

![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)